molecular formula C17H24N2O2 B11839304 Benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate

Benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B11839304
M. Wt: 288.4 g/mol
InChI Key: SWMDXIWZZZDQLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a bicyclic framework with a nitrogen atom at the 7-position and a benzyl-protected carboxylate group. The aminomethyl substituent at the 2-position introduces a reactive primary amine, making this compound valuable in medicinal chemistry as a building block for drug discovery.

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C17H24N2O2/c18-12-15-10-17(11-15)6-8-19(9-7-17)16(20)21-13-14-4-2-1-3-5-14/h1-5,15H,6-13,18H2

InChI Key

SWMDXIWZZZDQLJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CC(C2)CN)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Tert-Butyl Carbamate Intermediate Formation

The synthesis often begins with tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 203661-69-2), a precursor accessible through cyclocondensation reactions. In a representative procedure, tert-butyl carbamate undergoes Grignard addition with aryl magnesium bromides. For example, 2,3-difluorophenylmagnesium bromide reacts with the spirocyclic ketone in tetrahydrofuran (THF) at 0°C, followed by quenching with saturated ammonium chloride to yield a secondary alcohol intermediate.

Critical Parameters :

  • Temperature control (0°C) minimizes side reactions during Grignard addition.

  • THF as solvent enhances reagent solubility and reaction homogeneity.

Reductive Amination and Protective Group Manipulation

The alcohol intermediate is subsequently reduced to the amine using triethylsilane (Et3SiH) and borontrifluoride diethyl etherate (BF3·OEt2) in dichloromethane. This one-pot reduction-amination step achieves 61% yield, with triethylsilane acting as a hydride donor and BF3·OEt2 facilitating imine formation. The tert-butyloxycarbonyl (Boc) group is then replaced by benzyl carbamate (Cbz) under acidic conditions, utilizing trifluoroacetic acid (TFA) for Boc deprotection followed by benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine.

Reaction Scheme :

  • Boc-spirocyclic ketone+Ar-MgBrBoc-spirocyclic alcohol\text{Boc-spirocyclic ketone} + \text{Ar-MgBr} \rightarrow \text{Boc-spirocyclic alcohol}

  • Boc-spirocyclic alcoholBF3OEt2Et3SiHBoc-spirocyclic amine\text{Boc-spirocyclic alcohol} \xrightarrow[\text{BF}_3\cdot\text{OEt}_2]{\text{Et}_3\text{SiH}} \text{Boc-spirocyclic amine}

  • Boc-spirocyclic amineTFAspirocyclic amineEt3NCbz-ClCbz-spirocyclic amine\text{Boc-spirocyclic amine} \xrightarrow{\text{TFA}} \text{spirocyclic amine} \xrightarrow[\text{Et}_3\text{N}]{\text{Cbz-Cl}} \text{Cbz-spirocyclic amine}

Ring-Closing Metathesis for Spirocyclic Framework Assembly

Olefin Precursor Synthesis

An alternative route employs ring-closing metathesis (RCM) to construct the 7-azaspiro[3.5]nonane core. Methyl 5-benzyl-2-oxa-5-azaspiro[3.5]non-7-ene-7-carboxylate serves as a key intermediate, synthesized via condensation of benzylamine with cyclic ketones in toluene. The olefin moiety is introduced using Grubbs II catalyst, enabling RCM at reflux under argon to form the spirocyclic structure with 70–75% yield.

Hydrogenation and Functionalization

Post-RCM, hydrogenation with 10% palladium on carbon (Pd/C) under hydrogen atmosphere (1 atm) saturates the double bond, yielding the fully saturated spirocyclic amine. Subsequent benzyl carbamate protection is achieved using benzyl chloroformate in dichloromethane, with sodium bicarbonate as a base to scavenge HCl byproducts.

Optimization Insights :

  • Grubbs II catalyst loading at 5 mol% balances cost and efficiency.

  • Hydrogenation at room temperature prevents over-reduction.

Chiral Resolution and Enantioselective Synthesis

Diastereomeric Salt Formation

For enantiomerically pure material, the racemic spirocyclic amine is resolved using chiral acids. (D)-(+)-Tartaric acid forms diastereomeric salts with the amine in ethanol, which are separated via fractional crystallization. The desired (R)-enantiomer is liberated by basification with sodium hydroxide, achieving enantiomeric excess (ee) >98%.

Asymmetric Catalysis

Recent advances utilize asymmetric hydrogenation of enamine intermediates. A rhodium-(R)-BINAP catalyst system reduces α,β-unsaturated enamines to the corresponding amine with 90% ee, though this method remains less common in industrial settings due to catalyst cost.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Grignard/Reductive AminationGrignard addition, Et3SiH/BF3 reduction61%Scalable, minimal purification stepsRequires cryogenic conditions
Ring-Closing MetathesisRCM, hydrogenation, Cbz protection75%High stereocontrolCostly catalysts (Grubbs II)
Chiral ResolutionTartaric acid resolution45%High enantiopurityLow yield due to salt formation steps

Industrial-Scale Considerations

Solvent and Reagent Selection

Industrial protocols prioritize toluene and dichloromethane for their compatibility with moisture-sensitive reactions. Triethylamine is favored over pyridine for acid scavenging due to lower toxicity and easier removal.

Purification Techniques

Chromatography is avoided in large-scale synthesis. Instead, crystallization from ethyl acetate/hexane mixtures achieves >99% purity for the final product.

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow systems enable safer handling of BF3·OEt2 and Grignard reagents, reducing reaction times by 40% compared to batch processes.

Enzymatic Desymmetrization

Preliminary studies demonstrate lipase-catalyzed kinetic resolution of spirocyclic intermediates, though yields remain suboptimal (30–35%) .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Halogenated reagents: Chloromethane, bromomethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulator, affecting biochemical pathways by binding to active sites or altering enzyme conformation. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate and analogous compounds:

Compound Name Substituent(s) Key Features Applications/Reactivity Reference(s)
This compound 2-(aminomethyl), 7-benzyl carboxylate Primary amine for functionalization; benzyl ester allows deprotection Drug discovery (e.g., kinase inhibitors, GPCR targets)
tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate 2-(aminomethyl), 7-tert-butyl carboxylate, 1-oxa Oxa (oxygen) in spiro ring; tert-butyl ester enhances stability Intermediate for peptide synthesis; stable under acidic conditions
Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate 2-oxo (ketone), 7-benzyl carboxylate Reactive ketone for nucleophilic additions (e.g., Grignard, hydrazine) Precursor for spirocyclic alcohols or amines
tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate 2-cyano, 7-tert-butyl carboxylate Electron-withdrawing cyano group; tert-butyl protection Building block for nitrile-based pharmaceuticals (e.g., kinase inhibitors)
Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate 2-amino, 7-benzyl carboxylate Free amine vs. aminomethyl; reduced steric hindrance Versatile intermediate for amide or urea formation
tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate 2-bromo, 7-tert-butyl carboxylate Bromine for cross-coupling (e.g., Suzuki, Buchwald-Hartwig) Functionalization via metal-catalyzed reactions

Structural and Functional Analysis

  • Aminomethyl vs. Amino Groups: The aminomethyl substituent in the target compound provides a methylene spacer, reducing steric hindrance compared to the direct amino group in Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate . This spacer enhances flexibility in derivatization (e.g., alkylation, acylation).
  • Benzyl vs. tert-Butyl Esters: The benzyl ester in the target compound is labile under hydrogenolysis (e.g., H₂/Pd), enabling selective deprotection, whereas tert-butyl esters (e.g., in ) require strong acids (e.g., TFA) for cleavage .
  • Oxa vs.

Biological Activity

Benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique spirocyclic structure, characterized by the presence of nitrogen and carboxylate functional groups, contributes to its biological activity. This article explores the biological activity of this compound, focusing on its molecular interactions, pharmacological effects, and potential therapeutic applications.

Molecular Formula and Weight

  • Molecular Formula : C16_{16}H22_{22}N2_{2}O2_{2}
  • Molecular Weight : Approximately 274.36 g/mol

Structural Features

The compound features a spirocyclic framework that enhances its binding affinity to biological targets. The aminomethyl group plays a crucial role in forming hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially modulating their activity .

This compound exhibits biological activity through its interaction with specific molecular targets. The structural characteristics allow it to engage effectively with various enzymes and receptors, which may lead to diverse pharmacological effects:

  • Binding Affinity : The spirocyclic structure may enhance the compound's specificity towards biological targets.
  • Modulation of Enzyme Activity : The aminomethyl group can facilitate interactions that modulate enzyme functions.

Potential Applications

Research indicates that this compound could have applications in treating various conditions due to its potential binding affinity with biological targets. Ongoing studies aim to elucidate its therapeutic efficacy in specific diseases .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with similar compounds highlights its unique properties:

Compound NameStructure FeaturesBiological Activity
Benzyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylateContains cyano groupPotential binding affinity
Methyl 2-(aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylateContains oxaspiro ringVarious reactivities
tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylateContains tert-butyl groupAntimicrobial properties

The distinct combination of spirocyclic structure and aminomethyl functionality in this compound may confer unique pharmacological properties compared to its analogs .

In Vitro Studies

Recent studies have focused on the in vitro evaluation of this compound's effects on various cell lines. These studies aim to determine the compound's cytotoxicity and efficacy against specific cancer types:

  • Cell Viability Assays : Utilizing MTT assays, researchers assessed the impact of varying concentrations of the compound on cell viability across different cancer cell lines.
  • Mechanistic Studies : Investigations into the signaling pathways affected by the compound revealed potential apoptotic mechanisms that could be leveraged for therapeutic purposes.

Pharmacological Evaluations

Pharmacological evaluations have indicated that this compound may possess:

  • Antitumor Activity : Preliminary data suggest that it may inhibit tumor growth in specific models.
  • Neuroprotective Effects : Studies indicate potential protective effects against neurodegenerative conditions.

Q & A

(Basic) What synthetic strategies are employed for Benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate, and how do reaction parameters affect yield?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between a spirocyclic amine precursor and benzyl chloroformate. Key steps include:

  • Base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate the amine, enhancing nucleophilicity .
  • Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred to stabilize intermediates and control reaction kinetics .
  • Temperature control : Reactions are conducted at 0–25°C to minimize side reactions (e.g., over-alkylation) .
    Yields depend on stoichiometric ratios (amine:benzyl chloroformate ≈ 1:1.2) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

(Basic) Which analytical techniques validate the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 7.3–7.5 ppm confirm the benzyl aromatic protons, while δ 3.0–3.5 ppm corresponds to the spirocyclic amine and aminomethyl groups .
    • ¹³C NMR : Signals near δ 155 ppm indicate the carbonyl carbon of the carboxylate moiety .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 317.2) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using a C18 column and acetonitrile/water gradients .

(Advanced) How can researchers address discrepancies in reported biological activities of this compound across studies?

Methodological Answer:
Contradictions in bioactivity data (e.g., enzyme inhibition vs. no effect) arise from:

  • Assay variability : Differences in enzyme concentrations (e.g., 0.1 µM vs. 1 µM) or buffer pH (7.4 vs. 8.0) alter binding kinetics .
  • Structural analogs : Impurities in derivatives (e.g., tert-butyl vs. benzyl carboxylates) may confound results .
    Resolution strategies :
    • Dose-response curves : Test activity across a concentration range (e.g., 1 nM–100 µM) to identify IC₅₀ values .
    • Control experiments : Compare the parent spirocyclic amine and benzyl-protected analogs to isolate the aminomethyl group’s contribution .

(Advanced) What computational approaches predict the reactivity of this compound in novel reaction pathways?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the aminomethyl group’s HOMO (-5.2 eV) suggests susceptibility to oxidation .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DCM vs. THF) to model reaction trajectories. Polar solvents stabilize transition states, accelerating SN2 reactions at the carboxylate .
  • Docking studies : Map electrostatic potential surfaces to predict binding to biological targets (e.g., serotonin receptors) using software like AutoDock Vina .

(Advanced) How does the spirocyclic structure influence this compound’s role in drug discovery?

Methodological Answer:
The rigid 7-azaspiro[3.5]nonane core:

  • Enhances selectivity : Restricts conformational flexibility, reducing off-target interactions. For example, spirocyclic analogs of kinase inhibitors show 10-fold higher selectivity than linear counterparts .
  • Modulates pharmacokinetics : The lipophilic benzyl group improves blood-brain barrier penetration (logP ≈ 2.1), while the polar carboxylate enhances aqueous solubility (cLogS ≈ -3.2) .
    Experimental validation :
    • Structure-activity relationship (SAR) : Synthesize analogs with varied substituents (e.g., halogenated benzyl groups) and test IC₅₀ against target enzymes .
    • Metabolic stability assays : Incubate with liver microsomes to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., ester hydrolysis) .

(Basic) What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., CO, NOₓ) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using inert materials (e.g., vermiculite) .
  • Waste disposal : Collect organic waste in halogen-approved containers for incineration .

(Advanced) How can researchers optimize the scalability of this compound’s synthesis without compromising purity?

Methodological Answer:

  • Flow chemistry : Implement continuous flow reactors to maintain precise temperature control (±2°C) and reduce batch variability .
  • Catalyst screening : Test palladium catalysts (e.g., Pd/C) for hydrogenolysis of benzyl protecting groups, optimizing H₂ pressure (1–3 atm) for >90% deprotection yield .
  • Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and terminate at >95% conversion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.